molecular formula C4H6CaO6 B8227765 Calcium 2-hydroxysuccinate hydrate

Calcium 2-hydroxysuccinate hydrate

Cat. No.: B8227765
M. Wt: 190.16 g/mol
InChI Key: JSKMKXUMGIKAAX-UHFFFAOYSA-L
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Description

Calcium 2-hydroxysuccinate hydrate is a chemical compound with the molecular formula C₄H₆CaO₆. It is a calcium salt of 2-hydroxysuccinic acid, also known as malic acid. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium 2-hydroxysuccinate hydrate can be synthesized through the reaction of calcium hydroxide with 2-hydroxysuccinic acid in an aqueous solution. The reaction typically occurs at room temperature and results in the formation of this compound as a precipitate. The reaction can be represented as follows:

Ca(OH)2+C4H6O5C4H6CaO6+H2O\text{Ca(OH)}_2 + \text{C}_4\text{H}_6\text{O}_5 \rightarrow \text{C}_4\text{H}_6\text{CaO}_6 + \text{H}_2\text{O} Ca(OH)2​+C4​H6​O5​→C4​H6​CaO6​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where calcium hydroxide and 2-hydroxysuccinic acid are mixed under controlled conditions. The reaction mixture is then filtered to remove any impurities, and the resulting product is dried to obtain the hydrate form.

Chemical Reactions Analysis

Types of Reactions

Calcium 2-hydroxysuccinate hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form calcium oxalate and water.

    Reduction: It can be reduced to form calcium succinate.

    Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.

Major Products

    Oxidation: Calcium oxalate and water.

    Reduction: Calcium succinate.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Calcium 2-hydroxysuccinate hydrate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in calcium supplementation and bone health.

    Industry: It is used in the production of biodegradable polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of calcium 2-hydroxysuccinate hydrate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a calcium donor, participating in calcium-dependent processes such as muscle contraction, nerve transmission, and enzyme activation. The hydroxysuccinate moiety can also interact with metabolic enzymes, influencing energy production and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Calcium succinate: Similar in structure but lacks the hydroxyl group.

    Calcium oxalate: Formed through the oxidation of calcium 2-hydroxysuccinate hydrate.

    Calcium malate: Another calcium salt of a hydroxycarboxylic acid, similar in function but with different chemical properties.

Uniqueness

This compound is unique due to its hydroxyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

calcium;2-hydroxybutanedioate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O5.Ca.H2O/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;1H2/q;+2;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKMKXUMGIKAAX-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)C(=O)[O-].O.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6CaO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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